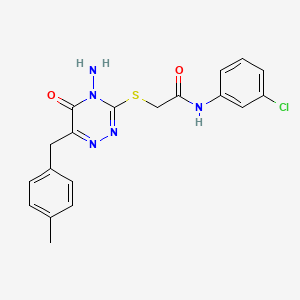![molecular formula C13H11F3N2O3 B2980011 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile CAS No. 1797705-77-1](/img/structure/B2980011.png)
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile, also known as TFMB-Morpholine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has also been shown to have anti-inflammatory properties and can potentially be used as a treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine in lab experiments is its high yield synthesis method. This allows for the production of large quantities of this compound, which is essential for conducting experiments. However, one of the main limitations of using this compound is its potential toxicity. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have toxic effects on certain cells, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine. One potential direction is to study the potential of this compound as a treatment for various types of cancer. Another direction is to study the potential of this compound as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells.
Métodos De Síntesis
The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been achieved using different methods. One of the most common methods involves the reaction of 3-(Trifluoromethoxy)benzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine as a white solid with a high yield. Other methods include the use of different reagents and solvents to achieve the synthesis of this compound.
Aplicaciones Científicas De Investigación
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have anticancer properties and has been studied for its potential as a treatment for various types of cancer.
Propiedades
IUPAC Name |
4-[3-(trifluoromethoxy)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)21-11-3-1-2-9(6-11)12(19)18-4-5-20-8-10(18)7-17/h1-3,6,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSSBYEJJGBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

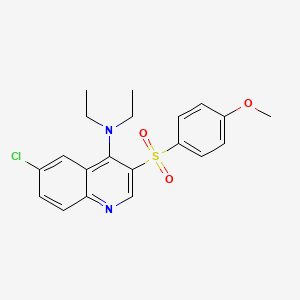
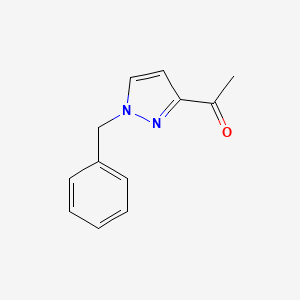
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
![(2S)-3-methyl-2-[[1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carbonyl]amino]butanoic acid](/img/structure/B2979934.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2979936.png)
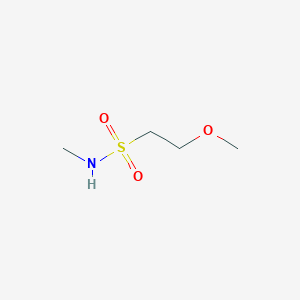
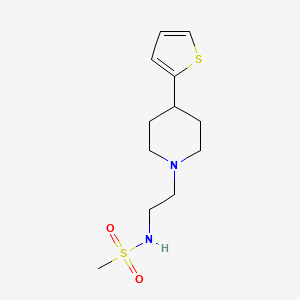
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)
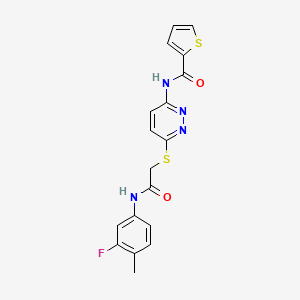
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2979948.png)
